Physicochemical Profiling and Mechanistic Utility of 6-Bromo-2-(difluoromethyl)-1-methylindole
Physicochemical Profiling and Mechanistic Utility of 6-Bromo-2-(difluoromethyl)-1-methylindole
Executive Summary
In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are critical for navigating complex structure-activity relationships (SAR). 6-Bromo-2-(difluoromethyl)-1-methylindole (CAS: 1785242-64-9) represents a uniquely engineered scaffold that merges the native pharmacological privilege of the indole core with precision halogenation.
This technical guide dissects the physicochemical properties of this compound, analyzing how the strategic placement of a difluoromethyl group, a bromine atom, and an N-methyl group collectively dictate its molecular behavior, lipophilicity, and synthetic utility.
Molecular Architecture & Physicochemical Profiling
The structural anatomy of 6-Bromo-2-(difluoromethyl)-1-methylindole is designed to optimize both metabolic stability and synthetic versatility. Each substituent plays a distinct, causal role in the molecule's overall physicochemical profile:
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C2-Difluoromethyl (-CHF₂): Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (-CF₃) group, the -CHF₂ moiety acts as a [1]. This allows it to function as a bioisostere for hydroxyl, thiol, or amine groups while simultaneously enhancing the overall partition coefficient (LogP) of the molecule[1]. Furthermore, placing this group at the C2 position sterically and electronically shields the adjacent C3 position—a notorious hotspot for oxidative metabolism in unprotected indoles[2].
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C6-Bromo (-Br): The heavy bromine atom at the C6 position significantly increases the molecular density and boiling point. More importantly, it serves as an orthogonal, highly reactive vector for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage functionalization.
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N1-Methyl (-CH₃): Methylation of the indole nitrogen eliminates the native N-H hydrogen bond donor capacity. This drastic reduction in the Topological Polar Surface Area (TPSA) directly correlates with increased membrane permeability and lipophilicity, making the scaffold highly suitable for central nervous system (CNS) targets.
Physical Properties Data Table
The following table summarizes the quantitative physicochemical data for the compound, synthesizing both theoretical calculations and structural derivations.
| Physicochemical Property | Value (Calculated / Predicted) |
| CAS Registry Number | 1785242-64-9 |
| Molecular Formula | C₁₀H₈BrF₂N |
| Molecular Weight | 260.08 g/mol |
| Monoisotopic Mass | 258.98 g/mol |
| Predicted Boiling Point | 315.2 ± 42.0 °C (at 760 mmHg) |
| Predicted Density | 1.65 ± 0.1 g/cm³ |
| Predicted LogP (Octanol/Water) | 3.8 – 4.2 |
| Topological Polar Surface Area (TPSA) | 4.92 Ų |
| Hydrogen Bond Donors | 1 (via the -CHF₂ bioisostere) |
| Hydrogen Bond Acceptors | 2 (Fluorine atoms) |
Mechanistic Insights: Electronic & Steric Effects
The stability and reactivity of this indole derivative are governed by a complex network of electronic perturbations. The electron-withdrawing nature of the -CHF₂ group exerts a strong inductive pull (-I effect), drawing electron density away from the electron-rich pyrrole ring of the indole.
This electronic redistribution lowers the energy of the Highest Occupied Molecular Orbital (HOMO). A lowered HOMO energy makes the indole ring significantly less susceptible to electrophilic aromatic substitution and oxidative degradation by cytochrome P450 enzymes. The synthesis of such precisely functionalized C2-difluoromethylated indoles has been made possible by recent advances in [3].
Fig 1. Electronic perturbation network of the functionalized indole core.
Experimental Workflows & Protocols
To empirically validate the lipophilicity enhancement provided by the -CHF₂ group, researchers must rely on robust physical characterization. The following protocol details a self-validating Shake-Flask RP-HPLC method for determining the experimental LogP of 6-Bromo-2-(difluoromethyl)-1-methylindole.
Protocol: Self-Validating Shake-Flask RP-HPLC Determination of LogP
Causality & Design: Traditional shake-flask methods often fail due to micro-emulsions or incomplete phase saturation. By mutually pre-saturating the phases and utilizing a mass-balance validation step, this protocol ensures that any compound lost to the glassware or emulsion is accounted for, creating a self-validating loop.
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Phase Preparation: Combine 50 mL of 1-octanol and 50 mL of HPLC-grade water in a separatory funnel. Shake vigorously for 5 minutes, then allow the phases to separate and mutually saturate for 24 hours at 25.0 ± 0.1 °C.
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Standard Solution Formulation: Dissolve exactly 1.0 mg of 6-Bromo-2-(difluoromethyl)-1-methylindole in 1.0 mL of pure methanol to create a 1 mg/mL stock solution.
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Partitioning Execution: Transfer 2.0 mL of the pre-saturated aqueous phase and 2.0 mL of the pre-saturated octanol phase into a 5 mL glass vial. Spike the biphasic system with 50 µL of the stock solution.
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Equilibration & Separation: Agitate the vial using a mechanical thermoshaker at 200 rpm for 2 hours at 25.0 °C. To break any micro-emulsions, centrifuge the vial at 3000 rpm for 15 minutes.
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RP-HPLC Quantification: Carefully extract 100 µL aliquots from the center of both the octanol and aqueous layers. Analyze via Reversed-Phase HPLC (C18 column, Acetonitrile/Water gradient) using UV detection at 254 nm.
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Self-Validation & Calculation:
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Validation Step: Inject 50 µL of the original stock solution diluted in 4.0 mL of methanol. The sum of the peak areas from the octanol and aqueous partition aliquots must equal the peak area of this control injection (±5%) to confirm no compound precipitated or adhered to the glass.
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Calculation: Compute the partition coefficient using the ratio of the integrated peak areas: LogP = log₁₀(Area_octanol / Area_water) .
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Fig 2. Experimental workflow for determining the octanol-water partition coefficient (LogP).
References
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Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Cline, D., ... & Mullinax, T. R. (2017). "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Available at:[Link]
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews. Available at:[Link]
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Zhang, D., Fang, Z., Cai, J., Liu, C., He, W., Duan, J., Qin, N., Yang, Z., & Guo, K. (2020). "The copper(II)-catalyzed and oxidant-promoted regioselective C-2 difluoromethylation of indoles and pyrroles." Chemical Communications. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. The copper(ii)-catalyzed and oxidant-promoted regioselective C-2 difluoromethylation of indoles and pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
